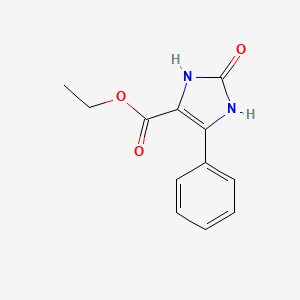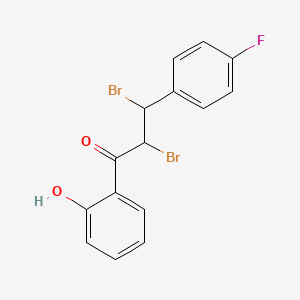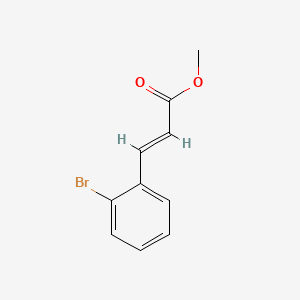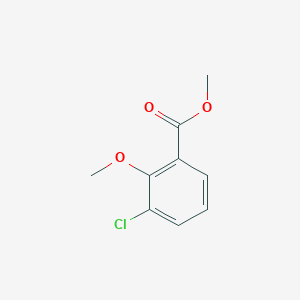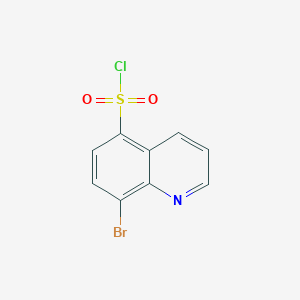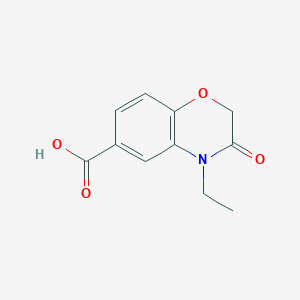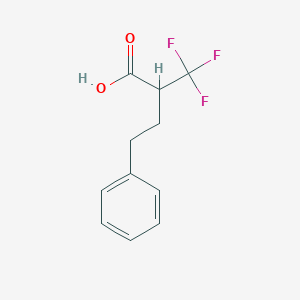
Oxazole-5-acetonitrile
Übersicht
Beschreibung
Oxazole-5-acetonitrile is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms This compound is part of the oxazole family, which is known for its significant biological and pharmacological activities
Wirkmechanismus
Target of Action
Oxazole derivatives have been found to exhibit a broad spectrum of biological activities Oxazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
The interaction of oxazole derivatives with their targets often involves the formation of hydrogen bonds and hydrophobic interactions, which can lead to changes in the conformation and function of the target molecules .
Biochemical Pathways
For instance, they have been associated with antimicrobial, anticancer, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Result of Action
Given the diverse biological activities associated with oxazole derivatives, it is likely that oxazole-5-acetonitrile could induce a variety of molecular and cellular changes depending on its specific targets and mode of action .
Action Environment
The action of this compound, like many other compounds, can be influenced by various environmental factors. These can include pH, temperature, and the presence of other molecules. For instance, the synthesis of oxazole derivatives has been shown to be influenced by the polarity of the solvent, with different reactions preferred in polar and nonpolar solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxazole-5-acetonitrile typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . Another method includes the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to produce 5-aryloxazoles . Additionally, an electrochemical synthesis method using ketones and acetonitrile under room temperature has been reported .
Industrial Production Methods
Industrial production of this compound often employs catalytic systems to enhance yield and efficiency. Magnetic nanocatalysts, for example, have been used to facilitate the preparation of oxazole derivatives . These catalysts offer the advantage of easy separation from the reaction mixture using an external magnet, making the process more efficient and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Oxazole-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole ketones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the C-2 and C-5 positions of the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine and copper(II) nitrate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed arylation is a common method for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted oxazoles, oxazole ketones, and alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
Oxazole-5-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential antibacterial, antifungal, and antiviral activities.
Medicine: This compound derivatives are being explored for their anticancer and anti-inflammatory properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazole: Similar to oxazole but contains sulfur instead of oxygen.
Imidazole: Contains two nitrogen atoms in the ring.
Isoxazole: Contains an oxygen and a nitrogen atom at different positions compared to oxazole.
Uniqueness
Oxazole-5-acetonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Eigenschaften
IUPAC Name |
2-(1,3-oxazol-5-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c6-2-1-5-3-7-4-8-5/h3-4H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDWLFWTSOMCNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=N1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



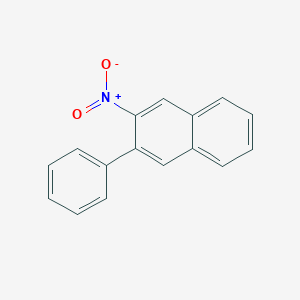
![3-{2-Amino-1-[(4-fluorophenyl)sulphonyl]ethyl}pyridine](/img/structure/B3043808.png)
![3-{2-Amino-1-[(4-fluoro-3-methylphenyl)sulphonyl]ethyl}pyridine](/img/structure/B3043810.png)
![2-(2-Thienyl)imidazo[1,2-a]pyridine-7-carboxylic Acid](/img/structure/B3043811.png)
